Structural Elucidation of N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide: A Comprehensive Analytical Framework
Structural Elucidation of N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide: A Comprehensive Analytical Framework
Executive Summary & Molecular Architecture
The unambiguous structural elucidation of small organic molecules requires a rigorous, multi-modal analytical strategy. The target compound, N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide (Chemical Formula: C₁₃H₁₇NO), presents a classic analytical framework requiring the linkage of two distinct structural domains—an electron-rich 3,4-dimethylphenyl ring and an
This whitepaper details the self-validating spectroscopic methodologies used to confirm this structure. By layering High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a closed-loop proof of molecular connectivity.
Analytical workflow for the structural elucidation of the target amide.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality in Ionization and Fragmentation
Electrospray Ionization (ESI) is highly effective for secondary amides, which readily protonate at the carbonyl oxygen (or nitrogen) to form stable
During Collision-Induced Dissociation (CID), the fragmentation pathways are dictated by the energetically weaker bonds. The amide
Table 1: ESI-HRMS Data and CID Fragmentation Assignments
| Ion Species | Observed m/z | Theoretical m/z | Mass Error (ppm) | Structural Assignment |
| 204.1385 | 204.1388 | -1.47 | Protonated intact molecule | |
| 226.1202 | 226.1208 | -2.65 | Sodiated intact molecule | |
| Fragment 1 | 122.0965 | 122.0969 | -3.27 | |
| Fragment 2 | 83.0492 | 83.0496 | -4.81 |
Note: Mass errors < 5 ppm provide high confidence in the elemental composition (C₁₃H₁₇NO).
Nuclear Magnetic Resonance (NMR) Elucidation
For small molecules, the 2D experimental triad of HSQC, COSY, and HMBC remains the workhorse of structure elucidation, providing the necessary spatial and scalar connectivity to map the carbon skeleton[2].
1D NMR: Chemical Environments
The selection of deuterated chloroform (
-
Aryl Region: The ¹H NMR spectrum reveals an ABX spin system characteristic of a 3,4-disubstituted benzene ring: a doublet at
7.05 (H-5, Hz), a doublet of doublets at 7.28 (H-6, Hz), and a narrow doublet at 7.40 (H-2, Hz). -
Senecioyl Region: The alkene proton (H-2') appears at
5.68 as a multiplet due to long-range allylic coupling ( ) with the two terminal methyl groups ( 2.20 and 1.88). The -carbon (C-3') is highly deshielded ( 153.5) in the ¹³C spectrum due to resonance withdrawal by the carbonyl group.
2D NMR: Establishing Connectivity
While COSY establishes 3-bond (
Table 2: Comprehensive 1D and 2D NMR Assignments (400 MHz for ¹H, 100 MHz for ¹³C, in
| Position | ¹³C | ¹H | HSQC | HMBC (¹H | COSY |
| 1 | 136.0 | - | - | - | - |
| 2 | 121.5 | 7.40, d, | C-2 | C-1, C-4, C-6 | H-6 |
| 3 | 137.5 | - | - | - | - |
| 4 | 132.0 | - | - | - | - |
| 5 | 129.8 | 7.05, d, | C-5 | C-1, C-3, C-4 | H-6 |
| 6 | 117.5 | 7.28, dd, | C-6 | C-1, C-2, C-4 | H-5, H-2 |
| 3-CH₃ | 19.2 | 2.23, s | 3-CH₃ | C-2, C-3, C-4 | - |
| 4-CH₃ | 19.8 | 2.26, s | 4-CH₃ | C-3, C-4, C-5 | - |
| N-H | - | 7.65, br s | - | C-1, C-1', C-2, C-6 | - |
| 1' (C=O) | 165.4 | - | - | - | - |
| 2' | 118.2 | 5.68, m | C-2' | C-1', C-4' | 3'-CH₃, 4'-CH₃ |
| 3' | 153.5 | - | - | - | - |
| 3'-CH₃ | 27.5 | 2.20, d, | 3'-CH₃ | C-2', C-3', C-4' | H-2' |
| 4'-CH₃ | 20.1 | 1.88, d, | 4'-CH₃ | C-2', C-3', 3'-CH₃ | H-2' |
Crucial Bridge: The HMBC correlations from the
Key COSY (dashed blue) and HMBC (solid red) correlations establishing molecular connectivity.
Infrared (IR) Spectroscopy Validation
To ensure the structural assignment is not reliant on a single point of failure (e.g., misinterpreting an NMR chemical shift), FT-IR provides orthogonal validation of the functional groups:
- Stretch: A sharp band at ~3280 cm⁻¹ confirms the presence of the secondary amine.
-
Amide I Band (
Stretch): Observed at ~1665 cm⁻¹. This is significantly lower than a standard ketone (~1715 cm⁻¹) due to the resonance contribution from the nitrogen lone pair and conjugation with the adjacent double bond. -
Amide II Band (
Bend / Stretch): Observed at ~1535 cm⁻¹, typical for trans-configured secondary amides.
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols must be executed as a self-validating system:
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Dissolve 15.0 mg of the purified compound in 0.6 mL of anhydrous
(containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube. -
1D Acquisition: Acquire the ¹H spectrum (zg30 pulse program, 16 scans, 1 sec relaxation delay). Acquire the ¹³C spectrum (zgpg30, 1024 scans, 2 sec relaxation delay). Validation Check: Ensure the residual
peak is exactly at 7.26 before proceeding. -
2D HSQC: Execute hsqcedetgpsisp2.2 (multiplicity-edited). This differentiates
/ (positive phase) from (negative phase). -
2D HMBC: Execute hmbcgplpndqf. Set the long-range coupling constant (
) to 8 Hz. Validation Check: Verify that the intense aryl methyl signals show all expected 2- and 3-bond correlations. Missing correlations here indicate a flawed structural hypothesis.ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
Protocol 2: HRMS Analysis
-
Preparation: Dilute the sample to 1 µg/mL in MS-grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid to promote protonation.
-
Acquisition: Inject via direct infusion at 10 µL/min into an ESI-QTOF mass spectrometer.
-
Parameters: Positive ion mode, capillary voltage 4.5 kV, desolvation temperature 200 °C. For MS/MS (CID), apply a collision energy ramp of 15–30 eV using Argon as the collision gas.
References
-
The Evolving Landscape of NMR Structural Elucidation - MDPI.[Link]
-
Observation of amide anions in solution by electrospray ionization mass spectrometry - Journal of the American Society for Mass Spectrometry.[Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. [Link]
-
MRRC Structure Elucidation Notes - NMRsoft. [Link]
-
Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates - PubMed Central.[Link]
Sources
- 1. Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
